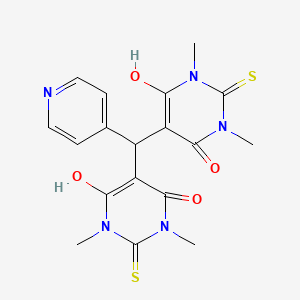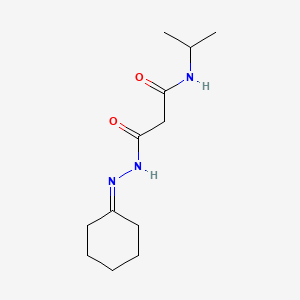
2-(1-adamantyl)-4-quinolinecarbohydrazide
Vue d'ensemble
Description
2-(1-adamantyl)-4-quinolinecarbohydrazide, also known as AQCH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Applications De Recherche Scientifique
Antimycobacterial Activities
2-(1-Adamantyl)-4-quinolinecarbohydrazide and its analogues have been synthesized and evaluated for their in vitro antimycobacterial activities against drug-sensitive M. tuberculosis H37Rv strain. Certain analogues, including 2-(1-Adamantyl)-4-quinolinecarbohydrazide, showed good inhibitory activity against this strain, indicating potential applications in tuberculosis treatment (Monga et al., 2004); (Nayyar et al., 2007).
Antibacterial and Antifungal Activities
Synthesized compounds containing 1-adamantyl carbohydrazide, including 2-(1-Adamantyl)-4-quinolinecarbohydrazide, have demonstrated potential antibacterial activity against Gram-positive bacteria and the fungus Candida albicans. This suggests their utility in developing treatments for infections caused by these organisms (Pham et al., 2019).
Anti-inflammatory Activities
Compounds related to 2-(1-Adamantyl)-4-quinolinecarbohydrazide have been reported to exhibit anti-inflammatory activities. This includes derivatives such as 1,3,4-oxadiazoles and thiadiazoles, which have shown promising results in in vivo studies, suggesting potential applications in treating inflammatory diseases (Kadi et al., 2007).
Antimalarial Properties
A study involving the synthesis and screening of 2-(1-Adamantyl)-4-quinolinecarbohydrazide derivatives has indicated potential antimalarial properties. This highlights the compound's utility in developing new treatments for malaria, a significant global health concern (Novotny et al., 1974).
Applications in Alzheimer's Disease Treatment
Adamantyl-based compounds, including 2-(1-Adamantyl)-4-quinolinecarbohydrazide derivatives, have been studied for their inhibitory activities against cholinesterase enzymes. This suggests potential applications in the treatment of Alzheimer's disease, as cholinesterase inhibitors are commonly used in managing this condition (Al-Aboudi et al., 2015).
Propriétés
IUPAC Name |
2-(1-adamantyl)quinoline-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c21-23-19(24)16-8-18(22-17-4-2-1-3-15(16)17)20-9-12-5-13(10-20)7-14(6-12)11-20/h1-4,8,12-14H,5-7,9-11,21H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBVMORRRJEXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC5=CC=CC=C5C(=C4)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Adamantyl)-4-quinolinecarbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-cyclopentyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4943504.png)
![methyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B4943510.png)
![3-(3-methylphenyl)-5-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943512.png)

![9-[2-(4-bromophenoxy)ethyl]-9H-carbazole](/img/structure/B4943520.png)
![2-(2-furyl)-5-imino-6-[(5-nitro-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4943541.png)
![2-{benzyl[2-(dimethylamino)ethyl]amino}-4-(dimethylamino)nicotinonitrile ethanedioate hydrate](/img/structure/B4943547.png)
![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(2-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B4943568.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4943582.png)


![ethyl 2-{[2-(4-ethyl-1-piperazinyl)-5-nitrobenzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4943599.png)
![N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4943607.png)